molecular formula C21H18O3 B7763029 Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate

Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate

Cat. No.: B7763029
M. Wt: 318.4 g/mol
InChI Key: RHAJYIKKWZSFPU-UHFFFAOYSA-N
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Description

Methyl 2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group attached to the biphenyl core, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl 2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ester group can undergo hydrolysis under physiological conditions . These interactions and reactions enable the compound to modulate biological pathways and exhibit specific effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4’-(benzyloxy)[1,1’-biphenyl]-3-carboxylate
  • Methyl 2’-(methoxy)[1,1’-biphenyl]-3-carboxylate
  • Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate

Uniqueness

Methyl 2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of the benzyloxy and ester groups on the biphenyl core. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 3-(2-phenylmethoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-23-21(22)18-11-7-10-17(14-18)19-12-5-6-13-20(19)24-15-16-8-3-2-4-9-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAJYIKKWZSFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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